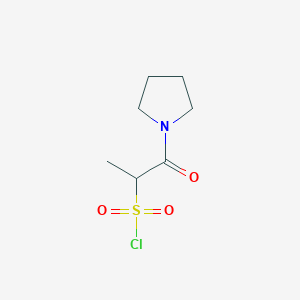![molecular formula C12H14N2O2 B13192020 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)
6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Nitrophenyl)-3-azabicyclo[320]heptane is a complex organic compound characterized by a bicyclic structure with a nitrophenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane typically involves the reaction of 2-azetidinebutanoic acid with a diazo compound, followed by cyclization. The reaction conditions often require specific temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace the nitro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or zinc powder, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the bicyclic structure provides stability and specificity in binding to biological molecules. The pathways involved often include enzymatic reactions and receptor binding, which can lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate: This compound is used in the manufacture of carbapenem antibiotics.
2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes: These compounds are valuable in drug discovery programs due to their unique structural properties.
Uniqueness
6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
6-(3-nitrophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)10-3-1-2-8(4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2 |
Clave InChI |
DPELSNFBACLHNP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNCC2C1C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)

![1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol](/img/structure/B13191953.png)
![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)
![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)

![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)


![6-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13192027.png)
![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)
